![molecular formula C8H16ClN B1403189 Spiro[2.5]octan-5-amine hydrochloride CAS No. 1228449-89-5](/img/structure/B1403189.png)
Spiro[2.5]octan-5-amine hydrochloride
Overview
Description
Spiro[2.5]octan-5-amine hydrochloride is a chemical compound with the CAS Number: 1228449-89-5 . It has a molecular weight of 161.67 .
Molecular Structure Analysis
The IUPAC name for this compound is spiro [2.5]oct-5-ylamine hydrochloride . The InChI code is 1S/C8H15N.ClH/c9-7-2-1-3-8 (6-7)4-5-8;/h7H,1-6,9H2;1H .Scientific Research Applications
Organic Synthesis
In organic chemistry, Spiro[2.5]octan-5-amine hydrochloride can be utilized in the stereoselective synthesis of spirocyclic compounds. These structures are valuable in medicinal chemistry and as intermediates in total synthesis. The compound’s ability to form highly 3-dimensional structures makes it useful for creating novel entities with potential medicinal properties .
Chemical Research
This compound is also significant in chemical research, where it can be used to study reaction mechanisms and develop new synthetic pathways. Its stability and reactivity make it suitable for use as a standard or reagent in various chemical analyses .
Material Science
In material science, Spiro[2.5]octan-5-amine hydrochloride could be explored for the design of new materials. Its molecular structure may contribute to the development of materials with unique properties, such as enhanced durability or specific interaction with other substances .
Analytical Chemistry
As a compound with a defined structure and known purity, Spiro[2.5]octan-5-amine hydrochloride can be used as a reference material in analytical chemistry. It can help in the calibration of instruments and serve as a standard for quantifying the presence of other substances in a sample .
Life Sciences
Lastly, in life sciences, this compound can be a part of studies aimed at understanding life processes at the molecular level. It could be used in assays to investigate cellular responses to new compounds or in the development of diagnostic tools .
Safety And Hazards
properties
IUPAC Name |
spiro[2.5]octan-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-2-1-3-8(6-7)4-5-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARISDTSFCQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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